An In-depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride for Drug Development Professionals
An In-depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride for Drug Development Professionals
Abstract
As a foundational scaffold in medicinal chemistry, piperidine and its derivatives are instrumental in the development of novel therapeutics. This technical guide provides a comprehensive overview of 3-Methylaminopiperidine dihydrochloride, a versatile bifunctional building block. This document offers an in-depth exploration of its physicochemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this guide aims to serve as an essential resource for leveraging this compound in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and the ability to be functionalized at various positions make it an ideal building block for creating molecules with desirable pharmacokinetic and pharmacodynamic profiles. 3-Methylaminopiperidine, in its stable dihydrochloride salt form, offers two distinct points for chemical modification: the endocyclic secondary amine of the piperidine ring and the exocyclic secondary methylamino group. This dual functionality presents a unique opportunity for the construction of complex molecular architectures and the exploration of diverse chemical space, particularly in the development of agents targeting the central nervous system (CNS).
Physicochemical Profile
A thorough understanding of the physical and chemical properties of a starting material is a prerequisite for its effective use in synthesis and formulation. The following table summarizes the key physicochemical data for 3-Methylaminopiperidine dihydrochloride.
| Property | Value | Source(s) |
| CAS Number | 127294-77-3 | [3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 187.11 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 199-202 °C | |
| Solubility | Soluble in water (100 mg/mL) | [6] |
| pKa (estimated) | pKa₁ ≈ 8.5-9.5 (methylamino)pKa₂ ≈ 10.5-11.5 (piperidine) | Estimated based on analogous secondary amines. |
Chemical Synthesis and Reactivity
Synthetic Route
A common synthetic approach to 3-methylaminopiperidine involves a multi-step process starting from 3-aminopyridine. This pathway includes formylation, followed by reduction of the formyl group, and subsequent hydrogenation of the pyridine ring to yield the piperidine scaffold. A representative synthetic scheme is outlined below.
Figure 1: Synthetic approach to 3-Methylaminopiperidine.
This synthesis route is advantageous as it starts from a readily available commercial material and employs well-established chemical transformations.[6]
Reactivity and Deprotonation
As a dihydrochloride salt, both nitrogen atoms in 3-Methylaminopiperidine dihydrochloride are protonated. To engage in nucleophilic reactions, the free base must be generated by treatment with a suitable base. The choice of base and stoichiometry is critical for selective or complete deprotonation, which in turn influences the subsequent reactivity.
Figure 2: Deprotonation workflow for reactivity.
The piperidine nitrogen is generally more basic and less sterically hindered than the methylamino nitrogen, which can allow for some degree of regioselectivity in reactions under carefully controlled conditions.
Experimental Protocols
The following protocols are representative methodologies for the handling and reaction of 3-Methylaminopiperidine.
Preparation of the Free Base
Objective: To generate the free base from the dihydrochloride salt for use in subsequent reactions.
Materials:
-
3-Methylaminopiperidine dihydrochloride
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve 3-Methylaminopiperidine dihydrochloride (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of Na₂CO₃ or K₂CO₃ until the pH is >10.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil.
Causality and Validation: The use of a strong inorganic base ensures complete deprotonation. Extraction into an organic solvent separates the free base from the inorganic salts. The success of the extraction can be monitored by TLC, and the final product should be characterized by NMR to confirm its identity, if a standard is available.
N-Acylation (Representative Protocol)
Objective: To acylate one or both of the amine groups.
Materials:
-
3-Methylaminopiperidine (free base)
-
Acylating agent (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer, ice bath, standard glassware
Procedure:
-
Dissolve the free base of 3-Methylaminopiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 to 2.2 eq depending on desired degree of acylation) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Expertise and Rationale: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[7] The stoichiometry of the acylating agent can be adjusted to influence the selectivity between mono- and di-acylation, though a mixture is often obtained.
N-Alkylation (Representative Protocol)
Objective: To alkylate one or both of the amine groups.
Materials:
-
3-Methylaminopiperidine (free base)
-
Alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, standard glassware
Procedure:
-
To a solution of 3-Methylaminopiperidine free base (1.0 eq) in MeCN or DMF, add finely powdered K₂CO₃ (2.5 eq).
-
Add the alkylating agent (1.1 to 2.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and concentrate the filtrate.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Field-Proven Insights: The use of a solid inorganic base like K₂CO₃ in a polar aprotic solvent is a common and effective method for N-alkylation of secondary amines.[8] The reaction temperature and stoichiometry of the alkylating agent are key parameters to control for optimizing the yield of the desired product and minimizing over-alkylation.
Spectral Characterization (Predicted)
While experimental spectra for 3-Methylaminopiperidine dihydrochloride are not widely published, a predicted analysis based on its structure provides valuable guidance for characterization.
-
¹H NMR: The spectrum is expected to be complex due to the number of protons and potential for diastereotopicity. Key expected signals include:
-
A singlet or doublet for the N-methyl protons.
-
Multiple multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine ring protons. The protons on carbons adjacent to the nitrogen atoms will be shifted downfield.
-
Broad signals for the N-H protons, which may exchange with D₂O.
-
-
¹³C NMR: The spectrum should show 6 distinct carbon signals:
-
One signal for the N-methyl carbon (around 30-40 ppm).
-
Five signals for the piperidine ring carbons, with those bonded to nitrogen (C2, C6, and C3) appearing further downfield (in the 40-65 ppm range).
-
Safety and Handling
GHS Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.[9]
-
H314: Causes severe skin burns and eye damage.[10]
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications in Drug Discovery
3-Methylaminopiperidine is a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential. Its structure is found within or is a key precursor to compounds investigated for a range of biological activities.
-
CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system. The ability to functionalize both nitrogens of 3-methylaminopiperidine allows for the creation of libraries of compounds for screening against various CNS targets.
-
Varenicline Synthesis: While not a direct precursor in all reported syntheses, the structural motif of 3-methylaminopiperidine is highly relevant to intermediates used in the synthesis of varenicline, a partial agonist of the nicotinic acetylcholine receptor used in smoking cessation therapies. The chemistry involved in constructing the complex polycyclic system of varenicline often relies on reactions and intermediates analogous to substituted piperidines.
Conclusion
3-Methylaminopiperidine dihydrochloride is a potent and versatile building block for modern organic synthesis and medicinal chemistry. Its dual reactive sites, coupled with the well-understood chemistry of the piperidine scaffold, provide a robust platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic accessibility, reactivity, and safe handling. By understanding these key technical aspects, drug development professionals can effectively integrate this valuable intermediate into their research and development pipelines, accelerating the discovery of new and impactful medicines.
References
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). 3-aminopiperidine derivatives and related nitrogen containing heterocycles.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of piperidine derivative.
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
ResearchGate. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Retrieved from [Link]
-
Wiley Online Library. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]
-
ResearchGate. (2014). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)piperidine dihydrochloride. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
-
RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
-
Vistula University. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
Sources
- 1. 3-Aminopiperidine dihydrochloride, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminopiperidine dihydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]


